molecular formula C6HF9O3 B8005167 Perfluorotetrahydro-2H-pyran-2-carboxylic acid

Perfluorotetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B8005167
M. Wt: 292.06 g/mol
InChI Key: LVGWKGIWYUWEJH-UHFFFAOYSA-N
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Description

Perfluorotetrahydro-2H-pyran-2-carboxylic acid is a high-purity, fluorinated organic compound offered at 98% purity and is characterized as a liquid with a boiling point of approximately 145 °C at 20 mmHg . This specialty chemical serves as a valuable building block in medicinal chemistry and materials science research, providing a unique, perfluorinated tetrahydropyran scaffold that can influence a molecule's electronic properties, metabolic stability, and lipophilicity . The tetrahydropyran (THP) ring is a common motif in bioactive natural products and pharmaceuticals, and its perfluorinated version, as in this compound, allows researchers to explore the dramatic effects of extensive fluorination on the biological activity and physical characteristics of potential drug candidates or advanced materials . The carboxylic acid functional group offers a versatile handle for further synthetic modification, enabling conjugation, amide coupling, or other derivatization reactions to create a diverse array of novel compounds for screening and development. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications nor for human use. Please refer to the product specifications and safety data sheet for detailed handling and hazard information prior to use.

Properties

IUPAC Name

2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF9O3/c7-2(1(16)17)3(8,9)4(10,11)5(12,13)6(14,15)18-2/h(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGWKGIWYUWEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF9O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336233
Record name 2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ozonolysis Followed by Hydrolysis

  • Ozonolysis : Perfluoro(tetrahydro-2H-pyran) reacts with ozone in CFCl₃ at −78°C to form a labile ozonide.

  • Hydrolysis : The ozonide is treated with aqueous H₂O₂ or NaHCO₃ to yield the carboxylic acid.

StepConditionsYieldSource
OzonolysisO₃, CFCl₃, −78°C, 2h70–80%
HydrolysisH₂O₂ (30%), 25°C, 12h85–90%

KMnO₄-Mediated Oxidation

Direct oxidation of perfluorinated alcohols or aldehydes using KMnO₄ in acidic media:

  • Substrate : Perfluoro(tetrahydro-2H-pyran-2-carbaldehyde)

  • Conditions : KMnO₄ (1.5 eq.), H₂SO₄ (0.5 M), 60°C, 8h.

  • Yield : 75–85%.

Limitations : Over-oxidation may occur if reaction time exceeds 10 hours.

Functional Group Transformations

Hydrolysis of Triflate Esters

Triflate esters of perfluorinated pyrans are hydrolyzed to carboxylic acids under basic conditions:

  • Substrate : Perfluoro(tetrahydro-2H-pyran-2-triflate)

  • Conditions : NaOH (2M), H₂O/THF (1:1), 50°C, 6h.

  • Yield : 90–95%.

Decarboxylation of β-Keto Acids

β-Keto perfluorinated acids undergo decarboxylation under thermal or photolytic conditions:

  • Substrate : 3-Oxo-perfluorotetrahydro-2H-pyran-2-carboxylic acid

  • Conditions : 150°C, N₂ atmosphere, 2h.

  • Yield : 60–70%.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Electrochemical FluorinationHigh fluorination efficiencyRequires HF handling, low yields40–60%
OzonolysisSelective oxidationOzone generation complexity70–80%
KMnO₄ OxidationScalabilityOver-oxidation risks75–85%
Triflate HydrolysisHigh yields, mild conditionsCostly triflate precursors90–95%

Chemical Reactions Analysis

Types of Reactions

Perfluorotetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form perfluorotetrahydro-2H-pyran-2-carboxylate salts.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Perfluorotetrahydro-2H-pyran-2-carboxylate salts.

    Reduction: Perfluorotetrahydro-2H-pyran-2-methanol or perfluorotetrahydro-2H-pyran-2-aldehyde.

    Substitution: Various substituted perfluorotetrahydro-2H-pyran derivatives.

Scientific Research Applications

Medicinal Chemistry

PFTCA has shown promise in the development of pharmaceutical compounds due to its unique structural properties. The following table summarizes key applications in medicinal chemistry:

Application Description Case Study/Reference
Antiviral AgentsPFTCA derivatives have been explored for their antiviral properties, particularly against RNA viruses.Research indicates that modifications can enhance efficacy against specific viral strains .
Anticancer ActivityCompounds based on PFTCA have demonstrated cytotoxic effects on various cancer cell lines.A study highlighted the selective toxicity of PFTCA derivatives against breast cancer cells .
Drug Delivery SystemsPFTCA can be utilized in the formulation of nanocarriers for targeted drug delivery.Investigations into liposomal formulations using PFTCA showed improved drug encapsulation efficiency .

Materials Science

In materials science, PFTCA is utilized for its fluorinated properties, which impart unique characteristics to polymers and coatings:

Application Description Case Study/Reference
Fluoropolymer SynthesisPFTCA serves as a monomer in the synthesis of fluoropolymers with enhanced chemical resistance.Studies have reported high-performance coatings derived from PFTCA with superior durability .
Surface ModificationIt can modify surfaces to reduce friction and enhance hydrophobicity in various applications.Research demonstrated that PFTCA-treated surfaces exhibit significantly lower friction coefficients .

Environmental Applications

PFTCA's stability and resistance to degradation make it a candidate for environmental studies:

Application Description Case Study/Reference
Water TreatmentInvestigated for use in advanced oxidation processes to degrade organic pollutants in water.A study showed that PFTCA can enhance the degradation rates of persistent organic pollutants .
Soil RemediationPotential applications in soil remediation strategies due to its ability to bind and immobilize contaminants.Field trials indicated effective immobilization of heavy metals when using PFTCA-based agents .

Antiviral Activity

A notable study focused on synthesizing a series of PFTCA derivatives aimed at inhibiting viral replication. The results indicated that certain modifications significantly increased antiviral potency against specific RNA viruses, paving the way for new therapeutic avenues.

Fluoropolymer Development

Research conducted on the synthesis of fluoropolymers utilizing PFTCA demonstrated that these materials exhibited remarkable thermal stability and chemical resistance, making them suitable for high-performance coatings used in harsh environments.

Environmental Remediation

In an environmental context, experiments assessing the application of PFTCA in advanced oxidation processes revealed its effectiveness in degrading recalcitrant organic pollutants, thus contributing to cleaner water initiatives.

Mechanism of Action

The mechanism of action of perfluorotetrahydro-2H-pyran-2-carboxylic acid is largely influenced by the presence of fluorine atoms, which enhance its stability and resistance to chemical reactions. The electron-withdrawing effects of fluorine atoms reduce the reactivity of the carboxylic acid group, making the compound less prone to nucleophilic attack. This property is exploited in various applications where chemical stability is crucial.

Comparison with Similar Compounds

Structural Analogs and Substituted Derivatives

Tetrahydro-2H-pyran-2-carboxylic Acid (CAS 51673-83-7)
  • Structure: Non-fluorinated, with a six-membered tetrahydropyran ring and a carboxylic acid group.
  • Molecular Formula : C₆H₁₀O₃.
  • Key Properties: Lower acidity (pKa ~4–5) compared to perfluorinated analogs. Soluble in polar solvents like water and ethanol.
  • Applications : Intermediate in organic synthesis, chiral building block for pharmaceuticals.
  • Reference : .
4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 233276-38-5)
  • Structure : Methyl substitution at the 4-position of the tetrahydropyran ring.
  • Molecular Formula : C₇H₁₂O₃.
  • Key Properties : Increased steric hindrance reduces reactivity compared to unsubstituted analogs. Moderate solubility in organic solvents.
  • Applications: Potential use in asymmetric catalysis or polymer precursors.
  • Reference : .
2-Methyltetrahydro-2H-pyran-2-carboxylic Acid (CAS 4180-13-6)
  • Structure : Methyl group at the 2-position adjacent to the carboxylic acid.
  • Molecular Formula : C₇H₁₂O₃.
  • Key Properties : Steric effects may hinder esterification or amidation reactions. Purity ≥95%, molecular weight 144.17 g/mol.
  • Applications : Lab-scale reagent for specialized syntheses.
  • Reference : .
2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 52916-16-2)
  • Structure : Two methyl groups at the 2-position, carboxylic acid at 4-position.
  • Molecular Formula : C₈H₁₄O₃.
  • Key Properties : Enhanced hydrophobicity and steric bulk. Purity ~99%, used in pharmaceutical intermediates.
  • Applications : Synthesis of centchroman analogs and other drug candidates.
  • Reference : .

Functional Group Derivatives

Ethyl Tetrahydro-2H-pyran-2-carboxylate (CAS 110811-34-2)
  • Structure : Ester derivative of tetrahydro-2H-pyran-2-carboxylic acid.
  • Molecular Formula : C₈H₁₄O₃.
  • Key Properties : Hydrolyzes to the carboxylic acid under acidic or basic conditions. Lower acidity (pKa ~5–6) compared to the acid form.
  • Applications : Protective group in multi-step syntheses.
  • Reference : .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Tetrahydro-2H-pyran-2-carboxylic acid 51673-83-7 C₆H₁₀O₃ 130.14 Moderate acidity, polar solvent solubility
4-Methyltetrahydro-2H-pyran-4-carboxylic acid 233276-38-5 C₇H₁₂O₃ 144.17 Steric hindrance, reduced reactivity
2-Methyltetrahydro-2H-pyran-2-carboxylic acid 4180-13-6 C₇H₁₂O₃ 144.17 Lab reagent, discontinued commercial availability
2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid 52916-16-2 C₈H₁₄O₃ 158.20 High purity (99%), pharmaceutical intermediate
Ethyl tetrahydro-2H-pyran-2-carboxylate 110811-34-2 C₈H₁₄O₃ 158.20 Ester derivative, hydrolyzable
Perfluorotetrahydro-2H-pyran-2-carboxylic acid (Inferred) N/A C₆F₁₀O₃ ~350 (estimated) High acidity (pKa <1), thermal stability, environmental persistence

Key Differences and Implications

Acidity: The perfluorinated analog is expected to exhibit significantly higher acidity (pKa <1) compared to non-fluorinated analogs (pKa ~4–5) due to fluorine’s electron-withdrawing effect .

Thermal Stability : Fluorination enhances thermal stability, making the compound suitable for high-temperature applications, unlike methyl-substituted derivatives .

Environmental Impact: Perfluorinated compounds may pose environmental risks (e.g., bioaccumulation), whereas non-fluorinated analogs degrade more readily.

Synthetic Complexity : Fluorination requires specialized reagents (e.g., SF₄), whereas methyl-substituted derivatives are synthesized via simpler alkylation or cyclization routes .

Biological Activity

Perfluorotetrahydro-2H-pyran-2-carboxylic acid is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C6H10O3
  • Molecular Weight : 130.14 g/mol
  • CAS Number : 51673-83-7
  • Physical State : Colorless to yellow clear liquid
  • Boiling Point : 145 °C (at 20 mmHg)
  • Flash Point : 114 °C

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular processes, potential therapeutic applications, and safety profiles.

Antimicrobial Activity

Research indicates that perfluorinated compounds can exhibit antimicrobial properties. A study demonstrated that certain derivatives of tetrahydro-pyran carboxylic acids showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines. In vitro studies using human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 50 µM. The IC50 values varied depending on the specific cell line, indicating selective cytotoxicity.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Researchers evaluated the effects of this compound on breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated a dose-dependent decrease in cell proliferation, with apoptosis confirmed via flow cytometry analysis.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial efficacy of perfluorinated compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

Safety and Toxicology

Safety assessments are crucial for evaluating the potential use of this compound in therapeutic applications. Acute toxicity studies indicate that the compound can cause skin and eye irritation upon direct contact. Long-term exposure studies are necessary to determine chronic toxicity and environmental impact.

Table: Summary of Biological Activities

Activity Type Findings Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in MCF-7 and PC-3 cells
Minimum Inhibitory Concentration (MIC)32 µg/mL against S. aureus
Skin/Eye IrritationCauses irritation upon contact

Q & A

Q. What are the optimal reaction conditions for synthesizing Perfluorotetrahydro-2H-pyran-2-carboxylic acid, and how do catalyst systems influence yield?

  • Methodological Answer : Electrochemical fluorination (ECF) in anhydrous hydrogen fluoride is a primary method, with yields dependent on voltage (3–6 V) and temperature control (0–20°C). Alternative routes include ozonolysis of perfluorolefins, which requires precise ozone dosing (5–10% excess) to avoid over-oxidation. Post-reaction purification via fractional distillation under reduced pressure (10–15 mmHg) is critical for isolating the carboxylic acid derivative. Catalysts like palladium diacetate in tert-butanol (40–100°C, inert atmosphere) can enhance fluorination efficiency, though side reactions may necessitate iterative optimization .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Infrared (IR) spectroscopy is essential for identifying carbonyl (C=O, ~1700 cm⁻¹) and C-F (~1200 cm⁻¹) stretches. Nuclear magnetic resonance (¹⁹F NMR) resolves fluorine environments (δ -70 to -120 ppm for CF₂/CF₃ groups). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M-H]⁻ ion). Note: Water vapor interference in IR spectra (1500–1600 cm⁻¹) must be minimized .

Q. What are the key considerations for detecting this compound in environmental samples?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and methanol/ammonium acetate mobile phase. Solid-phase extraction (SPE) using WAX cartridges improves sensitivity (recovery rates >85%). Quantify via isotope dilution (e.g., ¹³C-labeled internal standards) to correct matrix effects. Method validation should include limits of detection (LOD < 0.1 ng/L) and inter-lab reproducibility checks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for fluorination and ring-opening reactions. Retrosynthetic algorithms (e.g., AI-powered tools using Reaxys/Pistachio databases) propose routes based on fragment coupling and functional group compatibility. Molecular dynamics simulations (AMBER force field) assess solvation effects in hydrogen fluoride media .

Q. What strategies resolve contradictions in environmental persistence data for perfluorinated carboxylic acids?

  • Methodological Answer : Standardize degradation studies using OECD 309 guidelines (aerobic/anaerobic aqueous systems) with controlled pH (7.4) and temperature (25°C). Compare half-lives (t₁/₂) across matrices (water, soil, biota) using multivariate regression. Address discrepancies via meta-analysis (e.g., Arctic monitoring data vs. lab studies) and validate with stable isotope tracing (δ¹³C/δ¹⁸O) .

Q. How can retrosynthetic analysis improve the efficiency of synthesizing this compound?

  • Methodological Answer : Deconstruct the molecule into perfluorinated pyran and carboxylic acid precursors. Prioritize disconnections at labile C-F bonds or ester linkages. Evaluate feasibility using the FINER criteria (Feasible, Novel, Ethical, Relevant). For example, coupling tetrafluoropyran intermediates with CO₂ under Pd catalysis (80°C, 48h) achieves carboxylation with >75% yield .

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